![molecular formula C19H23N3O3S B4601185 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4601185.png)
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2-methylbenzyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide is 373.14601278 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Solid Phase Synthesis and Crystal Structure : Luo and Huang (2004) demonstrated the solid-phase synthesis of a related compound, N-p-Methylbenzyl benzamide, using polystyryl-sulfonyl chloride resin. This synthesis pathway provides a foundation for creating complex molecules, including those similar to "1-[(2-methylbenzyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide" for various applications. The crystal structure was determined, offering insights into the molecular conformation which is crucial for understanding the compound's interactions at the molecular level (Luo & Huang, 2004).
Polymer Science
- Fluorinated Polyamides Containing Pyridine and Sulfone Moieties : Liu et al. (2013) synthesized a new diamine containing pyridine and trifluoromethylphenyl groups, leading to the creation of fluorinated polyamides. This study showcases the versatility of incorporating pyridine and sulfone functionalities into polymers, which could be extended to compounds like "1-[(2-methylbenzyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide" for novel material properties. These polymers exhibited high thermal stability and low dielectric constants, indicating their potential in advanced material applications (Liu et al., 2013).
Organic Chemistry and Enzyme Inhibition
- Sulfone Series of TNF-alpha Converting Enzyme Inhibitors : Xue et al. (2004) explored a series of alpha,beta-cyclic and beta,beta-cyclic gamma-sulfonyl hydroxamic acids as potent TNF-alpha converting enzyme (TACE) inhibitors. This research highlights the therapeutic potential of sulfonyl-containing compounds in modulating enzyme activity. Although the study does not directly involve "1-[(2-methylbenzyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide," it underscores the significance of sulfonyl groups in designing enzyme inhibitors, suggesting potential biomedical applications for similar compounds (Xue et al., 2004).
Antimicrobial Activity
- Amalgamation of 1,2,3-Triazoles, Piperidines, and Thieno Pyridine Rings : Darandale et al. (2013) reported on the synthesis and antifungal activity of novel compounds amalgamating 1,2,3-triazoles, piperidines, and thieno pyridine rings. The compounds exhibited moderate to good antifungal activity against several fungal strains, highlighting the potential of structurally complex molecules, akin to "1-[(2-methylbenzyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide," in developing new antifungal agents. This work emphasizes the importance of chemical diversity in discovering bioactive compounds (Darandale et al., 2013).
Properties
IUPAC Name |
1-[(2-methylphenyl)methylsulfonyl]-N-pyridin-3-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-5-2-3-6-17(15)14-26(24,25)22-11-8-16(9-12-22)19(23)21-18-7-4-10-20-13-18/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETYNSWDMYUUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-hydroxyphenyl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4601104.png)
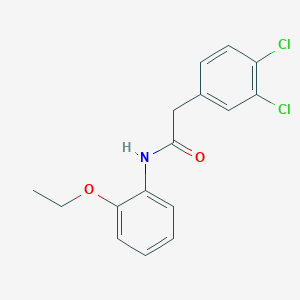
![METHYL 2-[3-(4,6-DIMETHYL-2-PYRIMIDINYL)-2,5-DIOXO-1-IMIDAZOLIDINYL]ACETATE](/img/structure/B4601125.png)
![3-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzamide](/img/structure/B4601134.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4601140.png)
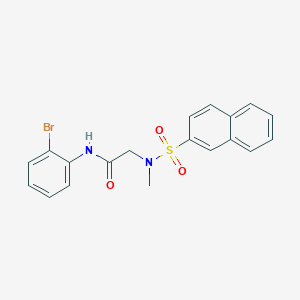
![N-(4-{[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4601153.png)
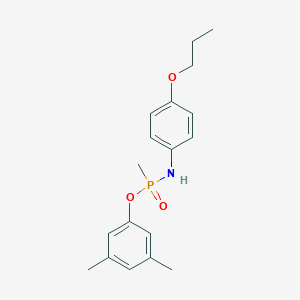
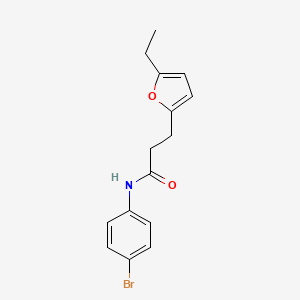
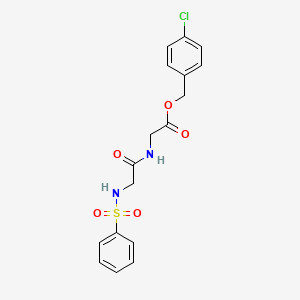
![N-[(15-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4601203.png)

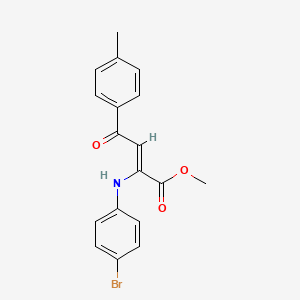
![5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4601213.png)
